(3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazolidinone derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidinone ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with enzymes or receptors due to its diverse functional groups.
Medicine
In medicinal chemistry, it is explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-stacking with its targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure.
Indole Derivatives: Compounds containing an indole moiety.
Uniqueness
What sets (3E)-3-{3-[methyl(phenyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one apart is its combination of these two structures, providing a unique set of chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H13N3O2S2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(N-methylanilino)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C18H13N3O2S2/c1-20(11-7-3-2-4-8-11)21-17(23)15(25-18(21)24)14-12-9-5-6-10-13(12)19-16(14)22/h2-10,23H,1H3 |
InChI Key |
VRTUBFAOGKAXPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
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